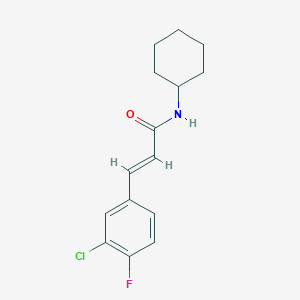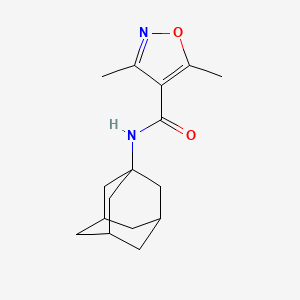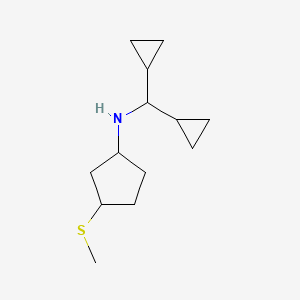
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide, also known as CPPBS, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CPPBS belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CPPBS has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body.
Biochemical and physiological effects:
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in blood pH, which can have several physiological effects. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has also been shown to have diuretic effects, which can be beneficial in the treatment of conditions such as hypertension and congestive heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and high yields. It has a unique mechanism of action that makes it a promising candidate for the development of new drugs. However, there are also limitations to the use of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in lab experiments. It can be difficult to obtain large quantities of the compound, and it can be expensive to synthesize. Additionally, the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. One area of research is the development of new drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The unique mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide makes it a promising candidate for the development of drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Understanding the mechanism of action of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide can lead to the development of more effective drugs based on the structure of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. Finally, further research is needed to determine the safety and efficacy of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide in humans. Clinical trials are needed to determine the potential of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide involves several steps, starting with the reaction between cyclopropylamine and 4-methylbenzenesulfonyl chloride to form N-cyclopropyl-4-methylbenzenesulfonamide. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide. The synthesis of N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been optimized to yield high purity and high yields, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs for the treatment of various diseases. N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase has been linked to the treatment of glaucoma, epilepsy, and osteoporosis.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-5-8-14(22(20,21)17-13-6-7-13)11-15(12)16(19)18-9-3-2-4-10-18/h5,8,11,13,17H,2-4,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIONDRSADAPKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-[1-(furan-3-carbonyl)piperidin-4-yl]piperidine-1-carboxamide](/img/structure/B7635726.png)
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-yloxyaniline](/img/structure/B7635746.png)

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![1-[2-(difluoromethoxy)benzoyl]-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7635772.png)



![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)




![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)